![molecular formula C9H14N2O4 B12357258 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

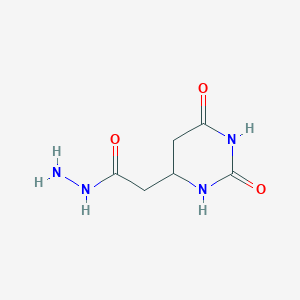

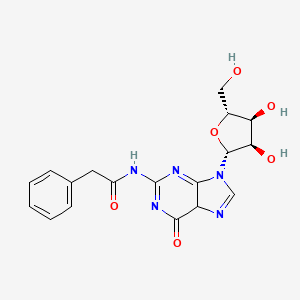

2’,3’-Dideoxyuridine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is primarily known for its antiviral and anticancer properties. It is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections and certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxyuridine can be synthesized through various chemical routes. One common method involves the condensation of uracil with a protected sugar derivative, followed by deprotection steps to yield the final product. The reaction typically requires the use of strong acids or bases and high temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of 2’,3’-Dideoxyuridine often involves microbial synthesis. For example, Escherichia coli has been engineered to produce this compound through transdideoxyribosylation, where 2’,3’-dideoxyuridine is formed from uracil and a suitable sugar donor .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’,3’-Dideoxyuridin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Verbindung in ihr entsprechendes Uridin-Analogon umwandeln.

Reduktion: Reduktionsreaktionen können die Nukleobase oder die Zuckerkomponente modifizieren.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid oder halogenierte Verbindungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Uridinderivate ergeben, während Substitutionsreaktionen verschiedene modifizierte Nukleoside produzieren können .

Wissenschaftliche Forschungsanwendungen

2’,3’-Dideoxyuridin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Nukleosid-Analoga verwendet.

Biologie: Die Verbindung wird in Studien zur DNA-Synthese und -Reparaturmechanismen eingesetzt.

Medizin: 2’,3’-Dideoxyuridin wurde auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das humane Immundefizienzvirus (HIV) und andere Retroviren.

5. Wirkmechanismus

2’,3’-Dideoxyuridin übt seine Wirkungen aus, indem es die DNA-Synthese hemmt. Es wird während der Replikation in die wachsende DNA-Kette eingebaut, was zur Kettenabbruch führt. Dieser Mechanismus ist besonders effektiv gegen sich schnell teilende Zellen, wie z. B. Krebszellen und virusinfizierte Zellen. Die Verbindung zielt auf Enzyme ab, die an der DNA-Synthese beteiligt sind, wie z. B. DNA-Polymerase, und stört den normalen Replikationsprozess .

Ähnliche Verbindungen:

2’,3’-Dideoxycytidin: Ein weiteres Nukleosid-Analogon mit ähnlichen antiviralen Eigenschaften.

2’,3’-Dideoxyadenosin: Bekannt für seine Verwendung in der antiviralen Therapie.

2’,3’-Dideoxyinosin: Wird zur Behandlung von HIV-Infektionen eingesetzt.

Einzigartigkeit: 2’,3’-Dideoxyuridin ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, in die DNA eingebaut zu werden und die Kettenabbruch zu bewirken. Diese Eigenschaft macht es besonders effektiv bei der Hemmung der Virusreplikation und der Proliferation von Krebszellen. Das Fehlen von Hydroxylgruppen an den Positionen 2’ und 3’ unterscheidet es von anderen Nukleosid-Analoga und trägt zu seinem einzigartigen Wirkmechanismus bei .

Wirkmechanismus

2’,3’-Dideoxyuridine exerts its effects by inhibiting DNA synthesis. It is incorporated into the growing DNA chain during replication, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.

2’,3’-Dideoxyadenosine: Known for its use in antiviral therapy.

2’,3’-Dideoxyinosine: Used in the treatment of HIV infections.

Uniqueness: 2’,3’-Dideoxyuridine is unique due to its specific structure, which allows it to be incorporated into DNA and cause chain termination. This property makes it particularly effective in inhibiting viral replication and cancer cell proliferation. Its lack of hydroxyl groups at the 2’ and 3’ positions distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action .

Eigenschaften

Molekularformel |

C9H14N2O4 |

|---|---|

Molekulargewicht |

214.22 g/mol |

IUPAC-Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H14N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h6,8,12H,1-5H2,(H,10,13,14)/t6-,8+/m0/s1 |

InChI-Schlüssel |

LPIQQMXKTGFPGZ-POYBYMJQSA-N |

Isomerische SMILES |

C1C[C@@H](O[C@@H]1CO)N2CCC(=O)NC2=O |

Kanonische SMILES |

C1CC(OC1CO)N2CCC(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)

![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)

![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)

![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)